4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid
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Overview
Description
4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to an oxazole ring via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by its functionalization with a nitro group. The ethenyl linkage is then introduced through a coupling reaction, and finally, the benzoic acid moiety is attached. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and may be carried out in solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring and benzoic acid moiety also contribute to the compound’s overall activity by interacting with different pathways and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol
- 4-Hydroxy-2-quinolones
- Benzamides
Uniqueness
4-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid is unique due to its specific structural features, such as the combination of an oxazole ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8-12(16(19)20)11(21-15-8)6-7-14-10-4-2-9(3-5-10)13(17)18/h2-7,14H,1H3,(H,17,18)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLSGNWSMTWMLL-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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